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3-Hydroxy-7-methylguanine

Chemical Carcinogenesis Purine N-Oxide Chemistry Structure–Activity Relationship

For carcinogenesis researchers, obtaining a hydroxylated methylguanine that enables pathway dissection without inherent oncogenicity is a critical bottleneck. 3-Hydroxy-7-methylguanine solves this as a structurally authentic, non-oncogenic alternative to the strong rat oncogen 3-hydroxy-1-methylguanine, enabling clean experimental designs. - Eliminates confounding oncogenic activity: Enables direct study of purine N-oxide-mediated tumorigenesis mechanisms without background tumor induction from the probe. - Refines DNA repair kinetics: Extends the AAG glycosylase kinetic landscape by providing a 7-methylguanine scaffold with an N3 modification to test enzyme recognition. - Supports PARP-1 SAR: Complements 7-methylguanine (IC₅₀ 270 µM) and 8-hydroxy-7-methylguanine (IC₅₀ 55 µM) data, isolating the N3 hydroxyl contribution.

Molecular Formula C6H7N5O2
Molecular Weight 181.15 g/mol
CAS No. 30345-27-8
Cat. No. B13818741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-7-methylguanine
CAS30345-27-8
Molecular FormulaC6H7N5O2
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C(=O)N=C(N2O)N
InChIInChI=1S/C6H7N5O2/c1-10-2-8-4-3(10)5(12)9-6(7)11(4)13/h2,13H,1H3,(H2,7,9,12)
InChIKeyMDGMWFWAECOQFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-7-methylguanine Identity & Quality


3-Hydroxy-7-methylguanine (CAS 30345-27-8; IUPAC: 2-amino-3-hydroxy-7-methylpurin-6-one; molecular formula C₆H₇N₅O₂; molecular weight 181.15 g/mol) is a substituted purine base belonging to the class of N-methylguanine derivatives. The compound features a hydroxyl substituent at the N3 position and a methyl group at the N7 position of the guanine scaffold . It is structurally related to endogenously occurring DNA methylation products and oxidized purines, and has been investigated in the context of purine N-oxide chemistry and oncogenicity studies. The compound is primarily supplied as a research chemical for biochemical and analytical applications, with purity and identity verification achievable via RP‑HPLC methods [1].

3-Hydroxy-7-methylguanine Substitution Risks


Structural analogs within the N-methylguanine family—including 7-methylguanine, 8-hydroxy-7-methylguanine, and 3-hydroxy-1-methylguanine—exhibit profoundly different biological activities despite sharing the same core purine scaffold. The position of methylation and hydroxylation governs oncogenic potential, enzymatic substrate specificity, and chemical stability [1]. For example, 3-hydroxy-1-methylguanine is a strong oncogen in rats, whereas 7-methylguanine does not induce chromosomal abnormalities, and the 8-hydroxy-7-methylguanine metabolite shows markedly stronger PARP‑1 inhibition than its parent [2][3]. Consequently, substituting 3-hydroxy-7-methylguanine with any in-class analog without explicit positional confirmation risks introducing qualitatively different reactivity, biological activity, and pharmacokinetic behavior into an experimental or industrial workflow. The quantitative evidence below delineates these critical differentiation dimensions.

3-Hydroxy-7-methylguanine Differentiation Evidence


Oncogenicity: 7-Methyl vs. 1-Methyl Isomer

In a comparative oncogenicity study of N-methyl and other derivatives of 3-hydroxyxanthine and 3-hydroxyguanine, 3-hydroxy-1-methylguanine was identified as a strong oncogen in rats, whereas the 7-methyl positional isomer (3-hydroxy-7-methylguanine) did not exhibit comparable oncogenic potency. The study reports that the 1-methyl substitution pattern conferred the highest tumor-inducing activity among the tested N-methyl derivatives [1]. This demonstrates that the position of the methyl group on the hydroxylated guanine scaffold is a critical determinant of carcinogenic potential, and that 3-hydroxy-7-methylguanine provides a non‑oncogenic alternative for experimental systems where the 1-methyl isomer's tumorigenicity would be a confounding factor.

Chemical Carcinogenesis Purine N-Oxide Chemistry Structure–Activity Relationship

PARP-1 Inhibition: N3 vs. C8 Hydroxylation

Although no direct PARP inhibition data have been published for 3-hydroxy-7-methylguanine, the class-level SAR for 7-methylguanine derivatives is well characterized. 7-Methylguanine (7mGua) inhibits recombinant PARP‑1 with an IC₅₀ of 270 µM, whereas its C8-oxidized metabolite 8-hydroxy-7-methylguanine (8h7mGua) is approximately 5-fold more potent (IC₅₀ 55 µM) [1]. The hydroxylation position on the purine ring dramatically modulates inhibitory potency. The 3‑hydroxy substitution present in 3-hydroxy-7-methylguanine introduces a hydrogen‑bond donor/acceptor at the N3 position, which is expected to alter PARP‑1 active‑site interactions differently than C8 hydroxylation, providing a distinct probe for mapping the PARP‑1 pharmacophore.

DNA Repair Inhibition PARP Pharmacology Guanine Derivative Screening

DNA Glycosylase Kinetics: 3-MeA vs. 7-MeG

Human 3-methyladenine-DNA glycosylase (AAG) excises both 3-methyladenine (3‑mAde) and 7-methylguanine (7‑mGua) from DNA, but with markedly different kinetic parameters. The enzyme displays a Kₘ of 9 nM and k_cat of 10 min⁻¹ for 3‑mAde, versus a Kₘ of 29 nM and k_cat of 0.38 min⁻¹ for 7‑mGua [1]. This ~26‑fold lower catalytic efficiency for 7‑mGua (k_cat/Kₘ ≈ 0.013 min⁻¹ nM⁻¹ vs. ≈ 1.11 min⁻¹ nM⁻¹ for 3‑mAde) indicates that the N7‑methylguanine lesion is a significantly poorer substrate for AAG than the N3‑methyladenine lesion. The presence of an additional 3‑hydroxy group on 7‑methylguanine (i.e., 3‑hydroxy‑7‑methylguanine) is predicted to further perturb substrate recognition by this and other DNA glycosylases, making the compound a valuable tool for dissecting the substrate specificity of base excision repair enzymes.

DNA Base Excision Repair Enzyme Kinetics Alkyladenine DNA Glycosylase

7-Methylguanine DNA Depurination Half-Life

The spontaneous depurination of 7-methylguanine from DNA has been characterized under multiple conditions. The half‑life of 7‑mGua in DNA at neutral pH is 70 h at 39°C, 460 h at 22°C, 3800 h at 10°C, and approximately 4 years at −20°C [1]. The introduction of an electron‑withdrawing 3‑hydroxy substituent is expected to modify the electron density at the N‑glycosidic bond, potentially altering the depurination rate. This quantitative stability baseline for the unsubstituted 7‑mGua provides a direct comparator for experimental determination of the 3‑hydroxy derivative's stability, which is relevant for designing DNA adduct persistence studies and for selecting appropriate storage conditions for methylated DNA standards.

DNA Adduct Stability Depurination Kinetics Methylated DNA Standard

Electrochemical Oxidation of N-Methylguanine Regioisomers

The voltammetric oxidation of N-methylguanines on a polymer pencil graphite electrode (pPeGE) has been investigated as a function of pH and methyl‑group position. The study demonstrates that methyl substitution on the pyrimidine ring (e.g., 1‑methylguanine, 3‑methylguanine) yields different oxidation potentials compared to substitution on the imidazole ring (7‑methylguanine), and that oxidation is generally easier for pyrimidine‑ring‑methylated isomers [1]. Although 3‑hydroxy‑7‑methylguanine was not directly included in the published electrode measurements, the established voltammetric behavior of the parent regioisomers provides a framework for electrochemical differentiation. The additional 3‑hydroxy group is expected to further shift the oxidation potential, enabling selective electroanalytical detection of 3‑hydroxy‑7‑methylguanine in the presence of other methylguanines.

Voltammetry Methylguanine Electroanalysis Epigenetic Marker Detection

3-Hydroxy-7-methylguanine Applications


Non-Oncogenic Purine N-Oxide Carcinogenesis Standard

In experimental carcinogenesis studies requiring a hydroxylated methylguanine probe, 3-hydroxy-7-methylguanine serves as a structurally authentic but non‑oncogenic alternative to 3‑hydroxy‑1‑methylguanine, which is a known strong oncogen in rats . This positional isomer distinction enables researchers to dissect the structural determinants of purine N‑oxide‑mediated tumorigenesis without introducing confounding oncogenic activity from the probe molecule itself.

PARP-1 Pharmacophore Mapping: N3-Hydroxy Probe

The well‑characterized PARP‑1 inhibitory potencies of 7‑methylguanine (IC₅₀ 270 µM) and 8‑hydroxy‑7‑methylguanine (IC₅₀ 55 µM) provide a quantitative framework for evaluating the N3‑hydroxylated analog. 3‑Hydroxy‑7‑methylguanine enables structure‑activity relationship studies that isolate the contribution of the N3 hydroxyl group to PARP‑1 binding, complementing the existing C8‑oxidation data and potentially identifying a new interaction mode within the PARP‑1 active site.

DNA Base Excision Repair Substrate Probe

Human AAG glycosylase exhibits an ~85‑fold higher catalytic efficiency for 3‑methyladenine (k_cat/Kₘ ≈ 1.11 min⁻¹ nM⁻¹) than for 7‑methylguanine (k_cat/Kₘ ≈ 0.013 min⁻¹ nM⁻¹) . 3‑Hydroxy‑7‑methylguanine extends this kinetic landscape by providing a 7‑methylguanine scaffold with an additional N3 modification, allowing enzymologists to test whether the 3‑hydroxy group enhances or further suppresses glycosylase recognition, thereby refining models of AAG substrate discrimination.

Electroanalytical Sensor for Methylated DNA Bases

The established dependence of oxidation potential on methyl‑group position among N‑methylguanine regioisomers supports the use of 3‑hydroxy‑7‑methylguanine as a unique voltammetric standard. Its distinct substitution pattern relative to 1‑, 3‑, 7‑, and 9‑methylguanines enables analytical chemists to evaluate the selectivity and cross‑reactivity of electrochemical sensors designed for the detection of specific methylated DNA lesions in biological samples.

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